REACTION_SMILES
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[CH2:1]([O:2][C:3](=[O:4])[N:11]1[N:12]([C:18]([CH2:19][c:20]2[cH:21][cH:22][c:23]([F:26])[cH:24][cH:25]2)=[O:27])[CH2:13][CH:14]([O:16][CH3:17])[CH2:15]1)[c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1.[CH3:28][OH:29]>>[NH:11]1[N:12]([C:18]([CH2:19][c:20]2[cH:21][cH:22][c:23]([F:26])[cH:24][cH:25]2)=[O:27])[CH2:13][CH:14]([O:16][CH3:17])[CH2:15]1
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Name
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COC1CN(C(=O)Cc2ccc(F)cc2)N(C(=O)OCc2ccccc2)C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC1CN(C(=O)Cc2ccc(F)cc2)N(C(=O)OCc2ccccc2)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Type
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product
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Smiles
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COC1CNN(C(=O)Cc2ccc(F)cc2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |